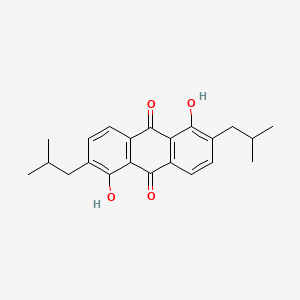
1,5-Dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dihydroxy-2,6-diisobutylanthracene-9,10-dione is an anthraquinone derivative. Anthraquinones are a class of naturally occurring organic compounds that are known for their vibrant colors and are often used as dyes. This particular compound is characterized by its two hydroxyl groups and two isobutyl groups attached to the anthracene-9,10-dione core. Anthraquinones have been studied extensively for their various applications in fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy-2,6-diisobutylanthracene-9,10-dione typically involves the functionalization of the anthracene core. One common method is the Friedel-Crafts alkylation, where isobutyl groups are introduced to the anthracene-9,10-dione structure. This reaction often uses aluminum chloride (AlCl₃) as a catalyst and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
1,5-Dihydroxy-2,6-diisobutylanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The anthraquinone core can be reduced to form anthracene derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the hydroxyl groups.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of anthracene derivatives.
Substitution: Formation of various substituted anthraquinones.
科学的研究の応用
1,5-Dihydroxy-2,6-diisobutylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting cancer cells.
Industry: Used as a dye intermediate and in the production of pigments.
作用機序
The mechanism of action of 1,5-Dihydroxy-2,6-diisobutylanthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. The hydroxyl groups can also participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells.
類似化合物との比較
Similar Compounds
1,5-Dihydroxyanthraquinone: Lacks the isobutyl groups but shares the hydroxyl groups and anthraquinone core.
2,6-Diisobutylanthraquinone: Lacks the hydroxyl groups but has the isobutyl groups and anthraquinone core.
1,4-Dihydroxyanthraquinone: Similar structure but with hydroxyl groups at different positions.
Uniqueness
1,5-Dihydroxy-2,6-diisobutylanthracene-9,10-dione is unique due to the presence of both hydroxyl and isobutyl groups, which confer distinct chemical and biological properties
生物活性
1,5-Dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione, also known as 4-amino-1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione (CAS No. 110037-66-6), is an anthraquinone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly its anticancer and antimicrobial properties.
- Molecular Formula : C22H24O4
- Molecular Weight : 352.4 g/mol
- LogP : 4.43 (indicating lipophilicity)
- CAS Number : 76643-53-3
The compound features two hydroxyl groups and two isobutyl groups attached to the anthracene core, which contribute to its biological activity by enhancing solubility and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Friedel-Crafts Alkylation : Introduction of isobutyl groups using aluminum chloride as a catalyst.
- Purification : Techniques like recrystallization or chromatography are employed to isolate the pure compound.
Anticancer Properties
Recent studies have demonstrated that anthraquinones exhibit significant anticancer activity through various mechanisms:
-
Mechanism of Action :
- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication processes and inducing apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The hydroxyl groups can facilitate redox reactions leading to oxidative stress in cells.
-
Case Studies :
- In vitro studies showed that derivatives of anthraquinones can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values below 100 µM against solid tumor cell lines .
- Apoptotic pathways were activated in treated cells, evidenced by increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) following treatment with similar anthraquinone derivatives .
Antimicrobial Activity
Anthraquinones have also been studied for their antimicrobial properties:
-
Inhibition of Pathogens :
- Compounds within this class have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
-
Research Findings :
- A study indicated that certain anthraquinone derivatives significantly inhibited the growth of pathogenic bacteria at concentrations as low as 50 µg/mL.
Data Table: Biological Activity Overview
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | K562 (Leukemia) | <100 | DNA intercalation; ROS generation |
| Anticancer | HCT116 (Colorectal) | <70 | Apoptosis via caspase activation |
| Antimicrobial | E. coli | <50 | Cell membrane disruption |
| Antimicrobial | Candida albicans | <30 | Metabolic pathway interference |
特性
CAS番号 |
76643-53-3 |
|---|---|
分子式 |
C22H24O4 |
分子量 |
352.4 g/mol |
IUPAC名 |
1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H24O4/c1-11(2)9-13-5-7-15-17(19(13)23)21(25)16-8-6-14(10-12(3)4)20(24)18(16)22(15)26/h5-8,11-12,23-24H,9-10H2,1-4H3 |
InChIキー |
ZYOYMABBHXUCKV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)CC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















